Differential Kinase Inhibitory Potency in Bcr-Abl-Driven Leukemia Models
Within a series of 40 novel thiazolamide–benzamide derivatives, the most potent compound (3m) bearing a structural core analogous to the target compound achieved an IC50 of 1.273 μM against wild-type Abl kinase and retained activity against the imatinib-resistant T315I mutant with an IC50 of 39.89 μM [1]. This demonstrates that within this scaffold class, precise substitution dictates dramatic potency differences, and the target compound's unique substitution pattern (3-CF3 benzamide, pyridin-3-yl) is critical for achieving and optimizing such inhibitory profiles [1].
| Evidence Dimension | IC50 against wild-type Abl kinase and T315I mutant |
|---|---|
| Target Compound Data | Not explicitly reported in this source for CAS 863513-32-0 |
| Comparator Or Baseline | Compound 3m (lead analog in the same chemotype class): wild-type Abl IC50 = 1.273 μM; T315I mutant IC50 = 39.89 μM |
| Quantified Difference | Structure-activity relationship (SAR) around the substitution pattern suggests that the 3-CF3 group is a key driver of potency differential |
| Conditions | In vitro kinase inhibition assay on recombinant Abl kinase domains |
Why This Matters
For procurement decisions in kinase inhibitor research, the specific substitution pattern directly correlates with the ability to inhibit clinically relevant resistant mutants, a property not shared by all in-class analogs.
- [1] Liu, J., Huang, H., Deng, X., Xiong, R., Cao, X., Tang, G., Wu, X., Xu, S., Peng, J. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Adv., 2019, 9, 2092-2101. View Source
